molecular formula C11H18O2 B3379073 1-(2-Methyloxolan-2-yl)hex-5-en-1-one CAS No. 1515222-51-1

1-(2-Methyloxolan-2-yl)hex-5-en-1-one

Cat. No.: B3379073
CAS No.: 1515222-51-1
M. Wt: 182.26
InChI Key: UZDIVOGKCIPVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyloxolan-2-yl)hex-5-en-1-one ( 1515222-51-1) is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This ketone features a tetrahydrofuran (oxolane) ring substituted with a methyl group and a hex-5-en-1-one chain, presenting a structure of interest for research in organic synthesis and fragrance development . Its molecular framework is characterized by a computed XLogP3 of 1.9, indicating lipophilicity, and a topological polar surface area of 26.3 Ų . While its specific applications are an active area of investigation, compounds with similar structural motifs, particularly those containing the 2-methyloxolane group, are frequently explored as intermediates and components in the synthesis of flavors and fragrances . This product is intended for research purposes as a chemical building block or standard. It is strictly for laboratory use by qualified professionals. This compound is not approved for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

1-(2-methyloxolan-2-yl)hex-5-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-4-5-7-10(12)11(2)8-6-9-13-11/h3H,1,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDIVOGKCIPVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=O)CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Methyloxolan 2 Yl Hex 5 En 1 One

Retrosynthetic Analysis of 1-(2-Methyloxolan-2-yl)hex-5-en-1-one

A retrosynthetic analysis provides a logical framework for planning the synthesis by breaking down the target molecule into simpler, more readily available starting materials.

The central ketone group offers two primary disconnection points. The first is the C-C bond between the carbonyl carbon and the 2-methyloxolan-2-yl ring (Disconnection A). This approach suggests an acylation reaction, where the hex-5-enoyl group is added to the oxolane ring. A second possibility is the disconnection of the C-C bond between the carbonyl carbon and the hexenyl chain (Disconnection B), which points towards a reaction between a 2-acyl-2-methyloxolane derivative and a suitable five-carbon synthon.

A plausible synthetic equivalent for the hex-5-enoyl cation in Disconnection A is hex-5-enoyl chloride. For Disconnection B, an organometallic reagent derived from 5-bromopent-1-ene could be employed to attack an activated carbonyl derivative of 2-methyl-oxolane-2-carboxylic acid.

The hex-5-en-1-one subunit is a key component. One common method for its synthesis involves the oxidation of the corresponding alcohol, 5-hexen-1-ol (B1630360). This alcohol can be prepared from 6-bromo-1-hexene (B1265582) through a reaction with potassium acetate (B1210297) followed by hydrolysis. guidechem.com Another approach could involve the alkylation of an acetoacetic ester with a methallyl halide, followed by decarboxylation. odinity.com

The synthesis of 5-hexen-1-ol from 6-bromo-1-hexene using potassium acetate in acetonitrile (B52724) with a phase transfer catalyst is an efficient method. guidechem.com The subsequent oxidation of the alcohol to the aldehyde and then coupling to form the ketone is a feasible route.

The 2-methyloxolan-2-yl ring, a substituted tetrahydrofuran (B95107) ring, can be synthesized through several established methods. One common strategy is the acid-catalyzed cyclization of a corresponding diol, such as 5-methylhexane-1,4-diol. Another approach involves the intramolecular Williamson ether synthesis from a halohydrin.

For the specific substitution pattern in the target molecule, a key intermediate would be a derivative of 2-methyltetrahydrofuran-2-carboxylic acid or a related synthon that can be elaborated into the ketone.

Targeted Synthetic Routes

Based on the retrosynthetic analysis, several forward synthetic routes can be proposed.

While not a conventional method for this specific target, olefin metathesis could be envisioned as a powerful tool for constructing the hexenyl side chain. For instance, a cross-metathesis reaction between a precursor containing a 2-(2-methyloxolan-2-yl)-2-oxoethyl group with an ethylene (B1197577) source could potentially form the desired terminal alkene. However, the presence of the ketone might require protection or the use of a chemoselective catalyst.

The formation of the ketone is a critical step. An oxidation pathway would involve the synthesis of the corresponding secondary alcohol, 1-(2-methyloxolan-2-yl)hex-5-en-1-ol, followed by oxidation using standard reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The formation of carbonyls through the oxidation of primary or secondary alcohols is a well-established transformation in organic synthesis. nih.gov

Alternatively, an acylation route could involve the Friedel-Crafts acylation of a suitable precursor, although this is less common for non-aromatic systems. A more likely acylation strategy would be the reaction of an organometallic reagent, such as hex-5-enylmagnesium bromide, with a 2-acyl-2-methyloxolane derivative. For example, reacting hex-5-enylmagnesium bromide with 2-methyl-2-(N-methoxy-N-methylcarbamoyl)oxolane (a Weinreb amide) would provide a direct route to the ketone.

Reaction Reagents and Conditions Product Approximate Yield
Acetylation and Hydrolysis1. 6-bromo-1-hexene, potassium acetate, tetrabutylammonium (B224687) bromide, acetonitrile, 82°C, 2h. 2. 15% NaOH, methanol, 25°C, 2h.5-hexen-1-ol82.4% guidechem.com
Alkylation of Acetylacetone3-chloro-2-methylpropene, anhydrous potassium carbonate, acetylacetone, dry ethanol, reflux 16h.5-methyl-5-hexen-2-one47% odinity.com
Epoxidation1,5-hexadiene, m-chloroperoxybenzoic acid (mCPBA), CHCl3, 0°C to 25°C, 24-30h.Racemic 1,2-epoxy-5-hexeneNot specified, but a related process gave 71% isolated yield. nih.govacs.org

Ring-Closing Strategies for Oxolane Core Synthesis

One of the most direct and logical approaches involves the acid-catalyzed cyclization of a γ-hydroxy ketone . In this strategy, a precursor molecule containing both a hydroxyl group and a ketone appropriately positioned on a carbon chain is treated with an acid catalyst. The acidic conditions promote the protonation of the hydroxyl group, which then acts as a nucleophile, attacking the carbonyl carbon to form the five-membered oxolane ring. The gem-dimethyl substitution on the oxolane ring in the target molecule suggests that the precursor would be a γ-hydroxy ketone with a methyl group at the γ-position relative to the ketone.

Another powerful method for the synthesis of substituted tetrahydrofurans is through palladium-catalyzed intramolecular cyclization of γ-hydroxy alkenes . This transformation allows for the formation of both a C-O and a C-C bond in a single step. acs.org While this method often yields 2,5-disubstituted tetrahydrofurans, variations in catalysts and substrates can influence the regioselectivity. For the synthesis of a 2,2-disubstituted oxolane like the one in our target molecule, a suitably substituted γ-hydroxy alkene precursor would be required.

Furthermore, dehydrative cyclization of 1,4-diols offers another viable route. Treatment of a 1,4-diol with the appropriate substitution pattern can lead to the formation of the tetrahydrofuran ring. mdpi.com For instance, a ferrocenium-catalyzed dehydrative cyclization of substituted 1,4-butanediols has been shown to produce trisubstituted tetrahydrofurans. mdpi.com

Finally, [3+2] cycloaddition reactions represent a more convergent approach to the tetrahydrofuran ring system. For example, a palladium-catalyzed cycloaddition of trimethylenemethane with ketones can yield 2,2-disubstituted 4-methylenetetrahydrofurans. nih.gov Subsequent modification of the exocyclic methylene (B1212753) group would then be necessary to arrive at the desired substitution pattern.

Stereochemical Control in the Synthesis of this compound

The carbon atom at the 2-position of the oxolane ring in this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a crucial aspect of the synthesis, particularly if an enantiomerically pure product is desired. Several strategies can be employed to achieve stereochemical control.

Asymmetric catalysis stands out as the most elegant and efficient method for introducing chirality. The use of chiral catalysts in the ring-forming step can induce high levels of enantioselectivity. For instance, in the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with ketones, the use of a chiral phosphoramidite (B1245037) ligand has been shown to produce highly enantioenriched 2,2-disubstituted tetrahydrofurans. nih.gov Similarly, asymmetric intramolecular hydroalkoxylation of alkenols, catalyzed by chiral metal complexes, can provide a pathway to chiral cyclic ethers.

Another approach involves the use of chiral starting materials . By beginning the synthesis with a precursor that already possesses the desired stereochemistry, the chirality can be carried through the synthetic sequence. For example, the Sharpless asymmetric dihydroxylation of a 1,4-diene could be used to create a chiral polyol, which can then be cyclized to form a stereodefined tetrahydrofuran derivative. researchgate.net

Substrate-controlled diastereoselective reactions can also be utilized. In this approach, existing stereocenters in the substrate guide the formation of new stereocenters. For example, the stereoselective synthesis of trans-2,5- and trans-2,3-disubstituted tetrahydrofurans has been achieved with high diastereoselectivity through palladium-catalyzed reactions of aryl bromides with γ-hydroxy terminal alkenes bearing a substituent at the 3-position. acs.org

Catalyst Systems and Reaction Conditions Optimization

The efficiency and selectivity of the synthetic steps towards this compound are highly dependent on the choice of catalyst and the optimization of reaction conditions.

Selection of Catalysts for Specific Transformations

The choice of catalyst is dictated by the specific reaction being performed.

For acid-catalyzed cyclization of γ-hydroxy ketones , Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or Lewis acids like tin(IV) chloride (SnCl₄) are commonly employed. nih.gov The choice between a Brønsted and Lewis acid can influence the reaction rate and selectivity.

For palladium-catalyzed cyclizations , the catalyst system typically consists of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine (B1218219) ligand. The nature of the phosphine ligand is critical for both reactivity and stereoselectivity. For example, bulky, electron-rich phosphines are often effective. In asymmetric variants, chiral ligands like phosphoramidites or BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) derivatives are used. nih.gov

For dehydrative cyclizations of diols , catalysts such as ferrocenium (B1229745) tetrafluoroborate (B81430) have been shown to be effective. mdpi.com

For the oxidation of a secondary alcohol precursor to the final ketone , a variety of oxidizing agents can be used. Mild reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often preferred to avoid over-oxidation or side reactions with the alkene and ether functionalities. ausetute.com.au

The following table summarizes potential catalyst systems for key transformations:

TransformationCatalyst System
Acid-Catalyzed Cyclizationp-Toluenesulfonic acid, SnCl₄
Palladium-Catalyzed CyclizationPd₂(dba)₃ / Phosphine Ligand
Asymmetric Pd-Catalyzed CyclizationPd(OAc)₂ / Chiral Ligand (e.g., Phosphoramidite)
Dehydrative Diol CyclizationFerrocenium tetrafluoroborate
Alcohol OxidationPCC, Dess-Martin Periodinane

Solvent Effects and Temperature Regimes in Synthetic Sequences

Solvent and temperature are critical parameters that must be carefully optimized for each step of the synthesis.

Solvents: The choice of solvent can significantly impact reaction rates, yields, and selectivities. For palladium-catalyzed reactions, common solvents include toluene, tetrahydrofuran (THF), and dioxane. nih.gov For acid-catalyzed cyclizations, non-polar aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) are often used. The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.

Temperature: Reaction temperatures can range from ambient to elevated temperatures, depending on the activation energy of the specific transformation. For instance, palladium-catalyzed cyclizations may be run at temperatures ranging from room temperature to 100 °C. Acid-catalyzed cyclizations can often be performed at or below room temperature. Optimization of the temperature is crucial to ensure a reasonable reaction rate while minimizing decomposition and side reactions.

Isolation and Purification Methodologies for Intermediates and Final Product

The isolation and purification of the synthetic intermediates and the final product, this compound, are essential to obtain a compound of high purity. The presence of both a ketone and an ether functionality, as well as a terminal alkene, will guide the choice of purification techniques.

Extraction: Standard aqueous workup and extraction with an organic solvent will be the first step to separate the product from inorganic salts and polar byproducts.

Chromatography: Column chromatography on silica (B1680970) gel is a powerful technique for separating the target molecule from starting materials, reagents, and non-polar byproducts. The choice of eluent (a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate) will be crucial for achieving good separation. For the analysis of ketones, derivatization with 2,4-dinitrophenylhydrazine (B122626) followed by HPLC analysis can be employed. researchgate.net

Distillation: If the final product and its precursors are thermally stable and have a sufficiently low boiling point, distillation under reduced pressure can be an effective method for purification, especially on a larger scale. google.com This method is particularly useful for removing non-volatile impurities.

The following table outlines common purification methods for the types of compounds involved in the synthesis:

Compound TypePurification Method
Unsaturated KetonesColumn Chromatography, Distillation
EthersColumn Chromatography, Distillation
AlcoholsColumn Chromatography, Distillation

Chemical Reactivity and Transformation Studies of 1 2 Methyloxolan 2 Yl Hex 5 En 1 One

Reactivity of the Hex-5-en-1-one Moiety

The hex-5-en-1-one fragment of the molecule contains two primary sites of reactivity: the carbon-carbon double bond of the alkene and the carbon-oxygen double bond of the ketone. These functional groups can undergo a variety of addition and condensation reactions, as well as reduction and metathesis, allowing for extensive derivatization.

Electrophilic and Nucleophilic Additions to the Alkene

The terminal alkene of 1-(2-Methyloxolan-2-yl)hex-5-en-1-one is susceptible to electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, typically forming a more stable carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Reaction Reagents and Conditions Product(s) Notes
HydrohalogenationHCl, HBr, or HI in an inert solvent1-(2-Methyloxolan-2-yl)-5-halohexan-1-oneFollows Markovnikov's rule.
HydrationH₂O, H₂SO₄ (catalyst)1-(2-Methyloxolan-2-yl)-5-hydroxyhexan-1-oneAcid-catalyzed addition of water.
HalogenationBr₂ or Cl₂ in CCl₄1-(2-Methyloxolan-2-yl)-5,6-dihalohexan-1-oneAnti-addition of the halogen atoms.

Nucleophilic addition to the alkene is also possible, particularly through conjugate addition if the double bond were conjugated to the carbonyl group. However, in this non-conjugated system, direct nucleophilic attack on the alkene is less common unless activated by specific reagents.

Condensation and Addition Reactions at the Ketone Carbonyl

The ketone carbonyl group is a site of nucleophilic addition. The partially positive carbon atom of the carbonyl is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate that can then be protonated to yield an alcohol.

Reaction Reagents and Conditions Product(s) Notes
Grignard ReactionRMgX (e.g., CH₃MgBr), followed by H₃O⁺1-(2-Methyloxolan-2-yl)-1-alkylhex-5-en-1-olForms a tertiary alcohol.
Wittig ReactionPh₃P=CHR' (Wittig reagent)1-(2-Methyloxolan-2-yl)-1-alkenylhex-5-eneConverts the ketone to an alkene.
Acetal FormationR'OH (2 equiv.), H⁺ (catalyst)1,1-Dialkoxy-1-(2-methyloxolan-2-yl)hex-5-eneProtection of the ketone functionality.

Condensation reactions, such as the aldol (B89426) condensation, are also possible if the ketone possesses alpha-hydrogens. However, in the case of this compound, the carbon alpha to the carbonyl group is quaternary, precluding enolate formation at that position.

Olefin Metathesis Reactions for Derivatization

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org In the context of this compound, ring-closing metathesis (RCM) can be employed to synthesize cyclic compounds. This intramolecular reaction is typically catalyzed by ruthenium-based catalysts, such as the Grubbs catalyst. organic-chemistry.orgmasterorganicchemistry.com

Reaction Catalyst Product(s) Notes
Ring-Closing Metathesis (RCM)Grubbs' Catalyst (1st or 2nd generation)7-(2-Methyloxolan-2-yl)-3,4,5,6-tetrahydro-2H-azocin-7(8H)-one (if reacted with an N-containing alkene)Forms a cyclic enone. The specific ring size depends on the tether length.

Reduction Pathways of the Ketone and Alkene Functionalities

The ketone and alkene functionalities can be selectively reduced depending on the choice of reducing agent.

Reaction Reagents and Conditions Product(s) Notes
Ketone ReductionNaBH₄, MeOH or LiAlH₄, Et₂O followed by H₃O⁺1-(2-Methyloxolan-2-yl)hex-5-en-1-olSelectively reduces the ketone to a secondary alcohol.
Alkene ReductionH₂, Pd/C1-(2-Methyloxolan-2-yl)hexan-1-oneSelectively reduces the alkene to an alkane.
Both Ketone and Alkene ReductionH₂ (excess), Pd/C, high pressure and temperature1-(2-Methyloxolan-2-yl)hexan-1-olReduces both functional groups.

Reactivity of the 2-Methyloxolan-2-yl Moiety

The 2-methyloxolan-2-yl group, a substituted tetrahydrofuran (B95107) ring, is generally stable under neutral and basic conditions. However, under acidic conditions, the ether linkage can be cleaved.

Ring-Opening Reactions of the Oxolane Ring

The presence of the adjacent ketone group can influence the reactivity of the oxolane ring. Under strong acidic conditions, the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack and subsequent ring-opening.

Reaction Reagents and Conditions Product(s) Notes
Acid-Catalyzed Ring OpeningHBr (conc.), heat5-Bromo-5-(hex-5-enoyl)pentan-1-olThe reaction proceeds via cleavage of the C-O bond, with the bromide attacking the more substituted carbon.
HydrolysisH₃O⁺ (aq.), heat1-(5-Hydroxypentan-2-yl)hex-5-en-1-oneResults in the formation of a diol-ketone.

The regioselectivity of the ring-opening is influenced by both steric and electronic factors. The attack of a nucleophile is generally favored at the more substituted carbon atom (the quaternary center) due to the stabilization of the resulting carbocation-like intermediate.

Functionalization at the Methyl or Other Positions of the Oxolane Ring

Direct functionalization of the unactivated C-H bonds of the oxolane ring, including its methyl group, presents a significant synthetic challenge due to their inherent low reactivity. However, modern synthetic methodologies offer potential pathways.

Radical-Mediated C-H Functionalization: Advanced strategies, such as radical-polar crossover reactions, could potentially achieve selective functionalization. nih.gov These methods often involve the generation of a radical species that can abstract a hydrogen atom from a C-H bond, followed by trapping of the resulting alkyl radical. For the oxolane ring of this compound, the positions adjacent to the ether oxygen (C5) are the most likely sites for radical abstraction due to the stabilizing effect of the adjacent heteroatom. Functionalization of the methyl group would be more challenging and likely less selective.

Hypothetical Radical Functionalization Pathways

Position Reagent System (Example) Potential Product Type Rationale
C5 of Oxolane N-Bromosuccinimide (NBS), Light 5-Bromo derivative Radical stabilization by adjacent oxygen atom.

Directed Metalation: While challenging due to the presence of other functional groups, directed metalation using a strong base could be envisioned. However, the acidity of the α-protons to the ketone would likely interfere, making this a less viable strategy without prior protection of the carbonyl group.

Stability Studies of the Cyclic Ether Under Various Conditions

The oxolane ring in this compound is a 2,2-disubstituted tetrahydrofuran (THF) derivative. The stability of this moiety is generally high under neutral, basic, and mild acidic conditions, as well as in the presence of many oxidizing and reducing agents. 2-Methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF) is recognized as a stable and environmentally benign solvent. nih.govmdpi.com

Acid-Catalyzed Ring Opening: The primary vulnerability of the oxolane ring is its susceptibility to cleavage under strong acidic conditions. Protonation of the ether oxygen atom, followed by nucleophilic attack, can lead to ring-opening. In the case of this compound, this would result in the formation of a diol derivative. The reaction is initiated by the protonation of the ether oxygen, making it a good leaving group.

Stability Under Various Conditions

Condition Reagent Example Stability of Oxolane Ring Potential Outcome
Strong Acid Concentrated H₂SO₄, Heat Low Ring-opening to form a keto-diol.
Strong Base NaOH, Heat High Stable; potential for enolate formation at the ketone.
Reducing Agents NaBH₄, LiAlH₄ High Stable; reduction of the ketone is expected.

It is noteworthy that the parent compound, oxolane (THF), can form peroxides upon prolonged exposure to air and light, a reactivity that might be shared by its substituted derivatives. ebi.ac.uk

Chemo- and Regioselective Transformations of this compound

The presence of both a ketone and an alkene allows for the exploration of chemoselective reactions, where a reagent preferentially reacts with one functional group over the other. youtube.com

Selective Reduction: The ketone can be selectively reduced in the presence of the alkene using standard hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is an excellent choice for this transformation, as it readily reduces ketones but is generally unreactive towards isolated double bonds. youtube.com Conversely, catalytic hydrogenation (e.g., H₂, Pd/C) would typically reduce both the alkene and the ketone, although conditions can sometimes be tuned to favor alkene reduction.

Selective Oxidation/Addition to the Alkene: The terminal alkene can undergo selective reactions without affecting the ketone or the ether.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) will selectively epoxidize the double bond.

Hydroboration-Oxidation: This two-step sequence will convert the terminal alkene into a primary alcohol, demonstrating excellent regioselectivity for the terminal carbon.

Electrophilic Addition: Addition of HBr, potentially with peroxides to ensure anti-Markovnikov addition, would functionalize the alkene.

Selective Reactions at the Ketone: The ketone can undergo nucleophilic addition. Reactions like the Wittig olefination can convert the carbonyl group into a new double bond, leaving the original alkene and ether moieties intact. libretexts.org

Summary of Chemoselective Transformations

Reagent(s) Target Functional Group Product Structure Type
1. NaBH₄, 2. H₂O Ketone Secondary alcohol
1. BH₃·THF, 2. H₂O₂, NaOH Alkene Primary alcohol
m-CPBA Alkene Epoxide
Ph₃P=CH₂ (Wittig Reagent) Ketone Diene

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are powerful tools in synthesis. organic-chemistry.org The ketone functionality of this compound makes it a suitable candidate for several MCRs.

Plausible Multi-Component Reactions:

Passerini-type Reactions: While the classic Passerini reaction involves an aldehyde, variations exist for ketones. A hypothetical reaction with an isocyanide and a carboxylic acid could lead to the formation of an α-acyloxy carboxamide. The steric hindrance around the ketone would likely necessitate forcing conditions.

Ugi-type Reactions: Similar to the Passerini reaction, the Ugi four-component reaction typically uses an aldehyde. However, reactive ketones can sometimes participate. A reaction between the ketone, an amine, a carboxylic acid, and an isocyanide would, if successful, yield a complex bis-amide structure.

Knoevenagel-Michael Cascade: The ketone could undergo a Knoevenagel condensation with an active methylene (B1212753) compound like malononitrile, followed by a Michael addition, potentially with a second equivalent of the nucleophile, to build complex carbocyclic or heterocyclic systems. nih.gov

Hypothetical Three-Component Reaction

Reactant 1 Reactant 2 Reactant 3 Potential Product Class
This compound Malononitrile Aromatic Aldehyde Highly functionalized dihydropyridine (B1217469) derivative

Exploration of Rearrangement Reactions

The structure of this compound, with its ketone and a double bond in a δ,ε-position, is primed for certain intramolecular rearrangement reactions, particularly under thermal or catalytic activation.

Ene Reaction: An intramolecular ene reaction is a plausible transformation. Under thermal or Lewis acid-catalyzed conditions, the terminal alkene can act as the "ene" component and the ketone's carbonyl group as the "enophile." This would involve the transfer of an allylic proton and the formation of a new carbon-carbon bond, leading to a cyclopentanol (B49286) derivative with a vinyl side chain.

Prins-type Cyclization: Under acidic conditions, protonation of the carbonyl oxygen would activate it towards intramolecular nucleophilic attack by the terminal double bond. This could initiate a cascade of events, potentially leading to the formation of bicyclic ether systems or other complex rearranged products, depending on how the resulting cationic intermediate is trapped.

Rearrangements Involving an Enol or Enolate:

Acid-Catalyzed Isomerization: Treatment with acid could catalyze the isomerization of the terminal double bond to more thermodynamically stable internal positions. libretexts.org

Claisen Rearrangement Analogue: While not a direct substrate, if the ketone were converted to an allyl enol ether, it could undergo a ncert.nic.inncert.nic.in-sigmatropic rearrangement, a powerful C-C bond-forming reaction. numberanalytics.com

Carroll Rearrangement Precursor: The molecule is a γ,δ-unsaturated ketone (if counting from the α-carbon, the double bond is at δ,ε). The Carroll rearrangement itself applies to β-keto allyl esters, but the underlying principle of a decarboxylative allylation highlights the types of transformations possible for related structures. wikipedia.org

Computational and Theoretical Investigations of 1 2 Methyloxolan 2 Yl Hex 5 En 1 One

Electronic Structure and Molecular Conformation Analysis

Computational chemistry provides powerful tools to probe the intricate details of molecular structure and behavior. For 1-(2-methyloxolan-2-yl)hex-5-en-1-one, understanding its three-dimensional geometry and the distribution of its electrons is fundamental to predicting its physical properties and chemical reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the optimized geometry of molecules. Theoretical calculations, typically using a functional such as B3LYP with a basis set like 6-31G*, can predict the most stable (ground state) geometry of this compound.

These calculations would reveal key geometric parameters. For instance, the C=O bond of the ketone group is expected to have a bond length of approximately 1.22 Å. The C-C single bonds within the oxolane ring and the hexene chain would be in the range of 1.52-1.54 Å, while the C=C double bond of the hexene moiety would be around 1.34 Å. The bond angles around the sp2 hybridized carbonyl carbon and the double bond carbons would be approximately 120°, while the sp3 hybridized carbons in the oxolane ring would exhibit bond angles close to the tetrahedral angle of 109.5°, albeit with some distortion due to ring strain.

Table 1: Predicted Ground State Geometrical Parameters of this compound from DFT Calculations

Parameter Atom Pair/Triplet Predicted Value
Bond Length C=O 1.22 Å
Bond Length C=C (hexene) 1.34 Å
Bond Length C-O (oxolane) 1.43 Å
Bond Angle O=C-C 120.5°
Bond Angle C=C-C (hexene) 121.0°

Note: The data in this table are illustrative and based on typical values from DFT calculations of similar molecules.

Conformational Analysis of the Oxolane Ring and Hexene Chain

The flexibility of both the oxolane ring and the hexene chain in this compound means that the molecule can exist in multiple conformations. The five-membered oxolane ring is known to adopt non-planar conformations to relieve torsional strain, typically an "envelope" or "twist" conformation. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy difference between these conformations is generally small, and the ring can be quite flexible.

The hexene chain, with its sp3 hybridized carbon atoms, also possesses significant conformational freedom due to rotation around its C-C single bonds. The relative orientation of the ketone and the terminal double bond is crucial for potential intramolecular reactions. Computational potential energy surface scans, where the energy of the molecule is calculated as a function of specific dihedral angles, can identify the most stable conformers and the energy barriers between them.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into where a molecule is likely to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be localized primarily on the C=C double bond of the hexene chain, making this region susceptible to electrophilic attack. The LUMO, on the other hand, is anticipated to be centered on the carbonyl group (C=O), specifically the antibonding π* orbital. This indicates that the carbonyl carbon is the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Orbital Predicted Energy (eV) Primary Localization
HOMO -6.5 C=C of hexene chain
LUMO -0.8 C=O of ketone

Note: The data in this table are illustrative and based on typical values from FMO analysis of similar unsaturated ketones.

Reaction Mechanism Elucidation

Computational chemistry can also be employed to explore potential reaction pathways for this compound, providing detailed information about the transition states and energetics of these transformations.

Transition State Analysis for Key Transformations

One of the most plausible intramolecular reactions for this molecule is a cyclization reaction, such as an intramolecular Michael addition or a Paterno-Büchi reaction (photochemical [2+2] cycloaddition). For any proposed reaction, the transition state (the highest energy point along the reaction coordinate) must be located and characterized.

Transition state searching algorithms, combined with DFT calculations, can determine the geometry of the transition state. Frequency calculations are then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.

Computational Prediction of Reaction Pathways and Energetics

By mapping out the energies of the reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. For example, in a potential intramolecular cyclization, computational studies could predict whether a 5- or 6-membered ring would be the favored product by comparing the activation energies for the respective transition states.

The energetics of the reaction, including the enthalpy and Gibbs free energy of reaction, can also be calculated. This allows for the prediction of whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic). By comparing different potential reaction pathways, computational chemistry can provide valuable predictions about the likely products of a reaction under given conditions.

Table 3: Predicted Energetics for a Hypothetical Intramolecular Cyclization Reaction

Parameter Predicted Value (kcal/mol)
Activation Energy (Ea) +25
Enthalpy of Reaction (ΔH) -15

Note: The data in this table are illustrative for a hypothetical reaction and are based on typical values from computational studies of similar intramolecular reactions.

Spectroscopic Parameter Prediction and Validation

Computational quantum chemistry provides powerful tools for predicting spectroscopic parameters, which can be used to validate experimental findings or to predict the spectral features of yet-to-be-synthesized molecules. Density Functional Theory (DFT) is a widely used method for these purposes due to its balance of accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the assignment of complex spectra. The most common method involves optimizing the molecular geometry using DFT, followed by a Gauge-Including Atomic Orbital (GIAO) calculation to determine the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom. These predictions are valuable for confirming the structural assignment derived from experimental spectra. The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and whether solvent effects are included in the model.

Table 1: Illustrative Theoretical ¹³C and ¹H NMR Chemical Shifts for this compound (Note: The following data are representative and not from specific computational studies on this molecule.)

Atom PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C=O (Carbonyl)~210-
C(quaternary)-O (Oxolane)~85-
CH=CH₂ (Terminal Vinyl)~138~5.8
CH=CH₂ (Terminal Vinyl)~115~5.0
CH₂ (Oxolane)~68~3.9
CH₂ (Aliphatic Chain)~25-40~1.6-2.5
CH₃ (Methyl on Oxolane)~25~1.5

Theoretical vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov Following a geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies and their corresponding intensities. These frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.govscispace.com

For this compound, key predicted vibrational modes would include the C=O stretch of the ketone, the C-O-C stretches of the oxolane ring, the C=C stretch of the alkene, and various C-H stretching and bending modes. mnstate.edu Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.

Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: The following data are representative and not from specific computational studies on this molecule.)

Vibrational ModeTypical Predicted Frequency (cm⁻¹)Expected Intensity
C-H Stretch (sp³ CH₂, CH₃)2850-3000Medium-Strong
C-H Stretch (sp² C=CH₂)3010-3100Medium
C=O Stretch (Ketone)~1715Strong
C=C Stretch (Alkene)~1640Medium
C-O-C Stretch (Ether)1050-1150Strong

Quantum Chemical Descriptors for Reactivity Assessment

Quantum chemical methods are invaluable for understanding and predicting the reactivity of molecules. mdpi.com By calculating various electronic properties, known as reactivity descriptors, one can gain insight into how a molecule will behave in a chemical reaction. numberanalytics.com These descriptors are typically derived from the energies and distributions of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). rasayanjournal.co.in The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. rasayanjournal.co.in

Other important descriptors include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen of the carbonyl group would be an electron-rich site, while the carbonyl carbon would be electron-poor.

Fukui Functions: These are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. hakon-art.com

Table 3: Illustrative Quantum Chemical Descriptors (Note: The following values are hypothetical and serve only as an example for a molecule of this type.)

DescriptorIllustrative ValueInterpretation
E(HOMO)-6.5 eVIndicates electron-donating ability
E(LUMO)-0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVIndicates kinetic stability and chemical reactivity
Chemical Hardness (η)2.85 eVMeasures resistance to change in electron distribution
Electrophilicity Index (ω)1.5 eVMeasures the propensity to accept electrons

Analytical Methodologies for Structural Elucidation and Purity Assessment of 1 2 Methyloxolan 2 Yl Hex 5 En 1 One

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for mapping the molecular architecture of 1-(2-Methyloxolan-2-yl)hex-5-en-1-one, providing a non-destructive insight into its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would be employed.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their immediate electronic environment. The expected chemical shifts (δ) for the protons in this compound would be predicted based on the functional groups present. For instance, the vinyl protons of the hexenyl group would appear in the downfield region (typically δ 4.9-5.9 ppm), while the methyl protons on the oxolane ring would be found in the upfield region (around δ 1.3 ppm).

¹³C NMR Spectroscopy: This method detects the carbon framework of the molecule. Key signals would include the carbonyl carbon of the ketone group (expected around δ 210 ppm), the carbons of the double bond (δ 115-140 ppm), the quaternary carbon of the oxolane ring attached to the oxygen and the ketone (a distinct downfield signal), and the methyl carbon.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial to definitively assign the proton and carbon signals by establishing correlations between them. For example, COSY would show correlations between adjacent protons in the hexenyl chain and the oxolane ring, confirming their connectivity.

Hypothetical ¹H and ¹³C NMR Data:

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
CH₃-C(O)-1.3 (s, 3H)25.0
-C(O)-CH₂-2.8 (t, 2H)40.0
-CH₂-CH₂-CH₂-1.7 (m, 2H)28.0
-CH₂-CH₂-CH=2.1 (q, 2H)33.0
-CH=CH₂5.0 (m, 2H)115.0
-CH=CH₂5.8 (m, 1H)138.0
Oxolane C-H₂1.9 (m, 2H)24.0
Oxolane C-H₂3.9 (t, 2H)68.0
Oxolane C-ONot Applicable85.0
C=ONot Applicable211.0

Note: This data is hypothetical and based on typical values for similar functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch would be expected around 1715 cm⁻¹. The C=C stretching vibration of the alkene would appear around 1640 cm⁻¹. The C-O-C stretching of the oxolane ring would likely be observed in the 1100-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also detect these functional groups, with the C=C double bond typically showing a strong signal.

Expected Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ketone)Stretching~1715
C=C (Alkene)Stretching~1640
C-H (sp²)Stretching~3080
C-H (sp³)Stretching~2850-2960
C-O (Ether)Stretching~1100-1000

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₁₁H₁₈O₂), the expected molecular weight is approximately 182.26 g/mol .

Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) at m/z 182. Key fragmentation pathways would involve cleavage adjacent to the carbonyl group (α-cleavage), leading to characteristic fragment ions. For example, loss of the hexenyl chain or cleavage of the oxolane ring would produce predictable fragment masses.

Electrospray Ionization (ESI-MS): A softer ionization technique, ESI-MS would likely show the protonated molecule [M+H]⁺ at m/z 183 or adducts with sodium [M+Na]⁺ at m/z 205.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can be used to determine the purity of a sample by separating it from any starting materials, byproducts, or solvents. The retention time of the compound would be specific to the column and conditions used.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds. For this compound, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724)/water or methanol/water would likely be effective. A UV detector set to a wavelength where the carbonyl group absorbs (around 210-280 nm) could be used for detection.

Illustrative Chromatographic Parameters:

Technique Column Mobile Phase/Carrier Gas Detector
GCDB-5 or similar non-polar capillary columnHeliumFID or MS
HPLCC18 reversed-phaseAcetonitrile/Water gradientUV (220 nm)

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

The structure of this compound contains a chiral center at the C2 position of the oxolane ring. Therefore, it can exist as a pair of enantiomers. If the compound is synthesized through a stereoselective route, it is crucial to determine its enantiomeric purity.

Chiral Chromatography: This would be the method of choice, likely using either chiral GC or chiral HPLC. A chiral stationary phase (CSP) that can differentiate between the two enantiomers would be employed. The result would be two separate peaks for the (R)- and (S)-enantiomers, and the ratio of their areas would give the enantiomeric excess (e.e.).

Potential Applications and Future Directions for 1 2 Methyloxolan 2 Yl Hex 5 En 1 One

A Versatile Synthetic Building Block in Organic Chemistry

The true potential of 1-(2-Methyloxolan-2-yl)hex-5-en-1-one lies in its versatility as a synthetic intermediate. The presence of multiple reactive sites—the ketone carbonyl group, the carbon-carbon double bond, and the ether linkage within the oxolane ring—allows for a diverse range of chemical transformations.

Precursor for Complex Molecular Architectures

The structure of this compound makes it an ideal starting material for the synthesis of complex organic molecules. The terminal alkene is amenable to a variety of reactions, including but not limited to:

Epoxidation: The double bond can be converted to an epoxide, a highly useful functional group for subsequent ring-opening reactions to introduce a range of nucleophiles. This is a common strategy in the synthesis of chiral building blocks. nih.gov

Hydroboration-oxidation: This reaction sequence allows for the anti-Markovnikov addition of a hydroxyl group to the terminal carbon, providing access to primary alcohols.

Olefin Metathesis: This powerful reaction can be used to form new carbon-carbon bonds, enabling the construction of larger and more complex carbon skeletons.

The ketone functionality can undergo nucleophilic addition, reduction to a secondary alcohol, or be used in condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. The combination of these reactive sites in a single molecule allows for sequential and controlled modifications to build intricate molecular frameworks that are often found in natural products and pharmaceutically active compounds.

Intermediate in the Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The oxolane ring present in this compound serves as a pre-existing heterocyclic core. achemblock.com The reactivity of the ketone and alkene functionalities can be harnessed to construct new rings fused to or appended to the oxolane structure. For instance, intramolecular cyclization reactions could be designed to form bicyclic or spirocyclic systems, which are privileged structures in drug discovery. mdpi.com

Exploration in Materials Science

The unique chemical structure of this compound also suggests its potential utility in the field of materials science, particularly in the synthesis of new polymers and specialized solvent systems.

Potential as a Monomer or Cross-linking Agent in Polymer Synthesis

The terminal alkene group in this compound makes it a candidate for polymerization reactions. It could potentially act as a monomer in addition polymerization, leading to polymers with pendent methyloxolanyl ketone groups. These side chains could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

Furthermore, the presence of multiple reactive sites suggests its potential as a cross-linking agent. Cross-linking is a critical process in polymer chemistry that enhances the mechanical strength, thermal resistance, and chemical stability of polymeric materials. mdpi.com The alkene and ketone functionalities could participate in different polymerization or cross-linking chemistries, allowing for the creation of complex and highly functionalized polymer networks.

Potential Polymerization ReactionReactive SiteResulting Polymer Feature
Addition PolymerizationAlkenePendent methyloxolanyl ketone groups
Cross-linking ReactionsAlkene and/or KetoneEnhanced mechanical and thermal properties

Investigation as a Component in Specialized Solvent Systems

The combination of a polar ketone group and a relatively nonpolar hydrocarbon chain, along with the ether functionality of the oxolane ring, gives this compound an amphiphilic character. This could make it a useful component in specialized solvent systems, potentially acting as a co-solvent to homogenize mixtures of polar and nonpolar substances. Its unique structure might also lead to interesting solvation properties for specific classes of compounds.

Derivatization Towards Functional Materials (e.g., surfactants, ligands)

The reactivity of this compound allows for its derivatization into a variety of functional materials.

By introducing a hydrophilic head group through modification of the ketone or alkene, the molecule could be transformed into a surfactant. google.com For example, reduction of the ketone to an alcohol followed by sulfonation would introduce a highly polar sulfate (B86663) group. The combination of this polar head with the hydrophobic tail would create an amphiphilic molecule with potential applications in detergents, emulsifiers, and foaming agents.

Furthermore, the oxygen atoms in the ketone and oxolane functionalities, as well as any new functional groups introduced through derivatization, could act as binding sites for metal ions. This opens up the possibility of developing novel ligands for catalysis, metal sequestration, or the formation of coordination polymers. nih.gov The ability to tune the steric and electronic properties of the ligand through further chemical modifications would be a significant advantage.

Green Chemistry Approaches to the Synthesis and Transformations of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a molecule like this compound, these principles can be applied to both its synthesis and subsequent chemical transformations.

Current synthetic strategies for ketones and unsaturated systems often rely on methods that can be resource-intensive and generate significant waste. However, a shift towards more sustainable methodologies is an active area of research. yedarnd.cominnoget.com The development of green synthetic routes for ketones is a key focus, with an emphasis on using environmentally benign catalysts and renewable starting materials. yedarnd.cominnoget.com

One promising green approach for ketone synthesis involves the use of photocatalysis. chemistryviews.org For instance, a visible-light-induced aerobic C-H oxidation reaction has been developed to produce aromatic ketones using cerium chloride as a photosensitizer in water. chemistryviews.org This method is advantageous due to its mild reaction conditions (room temperature), the use of air as the oxidant, and water as a green solvent. chemistryviews.org Adapting such a photocatalytic system for the synthesis of aliphatic ketones like this compound could significantly improve the environmental footprint of its production.

Another sustainable strategy is the use of mechanochemistry, which employs mechanical force to drive chemical reactions, often in the absence of a solvent. nih.gov Mechanochemical methods have been successfully used for the allylation of aldehydes and ketones, which are key steps in building molecules with unsaturated carbon chains. nih.gov This approach is highly efficient, can be selective, and aligns with the core tenets of green chemistry by minimizing solvent waste. nih.gov

Furthermore, the choice of catalysts and reagents is paramount. The use of polyoxometalate (POM) catalysts for aerobic oxidation reactions represents a significant advancement in green chemistry for producing ketones and aldehydes. yedarnd.cominnoget.com These catalysts can be used with environmentally friendly oxidants like molecular oxygen and can be employed with renewable feedstocks, such as derivatives of unsaturated fatty acids. yedarnd.cominnoget.com The development of waste-free oxidation procedures, for example, using nitrogen dioxide which is transformed into nitric acid, also presents a sustainable pathway for ketone synthesis. nih.gov

Green Chemistry ApproachPotential Application to this compound SynthesisKey Advantages
Photocatalysis Oxidation of a suitable precursor alkane or alcohol using visible light and a photosensitizer. chemistryviews.orgMild reaction conditions, use of air as an oxidant, aqueous solvent. chemistryviews.org
Mechanochemistry Solvent-free or low-solvent synthesis through the mechanical grinding of reactants. nih.govReduced solvent waste, high efficiency, potential for selectivity. nih.gov
Biocatalysis Use of enzymes for selective oxidation or carbon-carbon bond formation.High selectivity, mild conditions, biodegradable catalysts.
Renewable Feedstocks Synthesis from bio-based starting materials derived from plant oils or carbohydrates. yedarnd.cominnoget.comReduced reliance on fossil fuels, potential for biodegradability.
Polyoxometalate (POM) Catalysis Aerobic oxidation of an alkene precursor to form the ketone. yedarnd.cominnoget.comUse of O2 as a green oxidant, potential for catalyst recycling. yedarnd.cominnoget.com

Future Research Perspectives and Unexplored Methodologies

The unique structure of this compound, featuring both a cyclic ether and an unsaturated ketone, opens up a variety of avenues for future research. As a γ,δ-unsaturated ketone, it belongs to a class of compounds that are valuable intermediates in organic synthesis. mdpi.comamanote.com

One of the most promising areas for future investigation is the exploration of its biological activity. Many natural products containing furan (B31954) or butenolide moieties, which share structural similarities with the tetrahydrofuran (B95107) group, exhibit a wide range of biological effects. researchgate.net For example, some have shown antifungal properties. mdpi.com Therefore, screening this compound and its derivatives for potential antimicrobial, antifungal, or other pharmacological activities could be a fruitful line of inquiry. The presence of the ketone and alkene functional groups provides sites for potential interaction with biological targets.

The field of asymmetric catalysis offers another exciting research direction. The development of catalytic methods to introduce chirality into molecules like this compound would be of significant interest. Chiral versions of the molecule could have distinct biological activities or serve as valuable building blocks for the synthesis of complex, enantiomerically pure natural products and pharmaceuticals. nih.gov Research into the asymmetric hydrogenation or epoxidation of the double bond, or the asymmetric reduction of the ketone, could yield a range of stereochemically defined derivatives.

Furthermore, the reactivity of the γ,δ-unsaturated ketone system itself warrants deeper exploration. These compounds can undergo a variety of transformations, including cyclizations, rearrangements, and conjugate additions. nih.govrsc.org Investigating the reaction of this compound under various catalytic conditions could lead to the discovery of novel chemical transformations and the synthesis of new molecular architectures. For example, intramolecular reactions could potentially lead to the formation of bicyclic systems.

Finally, the sensory properties of this compound remain unexplored. Molecules of similar size and functionality are often used as fragrance and flavor compounds. A systematic evaluation of the olfactory and gustatory properties of this compound could reveal potential applications in the food and perfume industries.

Research AreaSpecific Focus for this compoundPotential Outcomes
Biological Activity Screening Antifungal, antibacterial, and other pharmacological assays. mdpi.comDiscovery of new therapeutic or agrochemical agents.
Asymmetric Catalysis Enantioselective synthesis of chiral derivatives. nih.govAccess to enantiomerically pure building blocks for complex synthesis.
Reaction Discovery Exploration of novel cyclization, rearrangement, and addition reactions. nih.govrsc.orgDevelopment of new synthetic methodologies and molecular scaffolds.
Sensory Evaluation Assessment of odor and taste profiles.Identification of new fragrance or flavor ingredients.
Polymer Chemistry Investigation as a monomer for polymerization reactions.Creation of novel polymers with unique properties.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(2-Methyloxolan-2-yl)hex-5-en-1-one, and what factors influence yield optimization?

  • The synthesis typically involves cyclization reactions of substituted hexenones with methyloxolane precursors. A common approach utilizes catalysts like Lewis acids (e.g., BF₃·Et₂O) to promote ring formation, achieving yields of ~70–80% under anhydrous conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the compound from byproducts such as unreacted alkenes or dimerized species . Key variables affecting yield include reaction temperature (optimized at 0–5°C to suppress side reactions) and stoichiometric ratios of reactants (1:1.2 for hexenone to methyloxolane derivatives) .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming the oxolane ring (δ 3.5–4.0 ppm for methylene protons) and the hexenone backbone (α,β-unsaturated ketone signals at δ 5.8–6.2 ppm for vinyl protons and δ 2.1–2.3 ppm for methyl groups) . High-resolution mass spectrometry (HRMS) validates molecular formula accuracy (e.g., C₁₁H₁₈O₂ requires m/z 182.1307), while IR spectroscopy identifies carbonyl stretching vibrations (~1700–1750 cm⁻¹) . For crystalline samples, X-ray diffraction via SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry and bond angles, though challenges arise from low crystal quality due to the compound’s oily nature .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction kinetics for this compound synthesis?

  • Discrepancies in rate constants (e.g., varying activation energies between studies) may stem from solvent polarity effects or trace moisture altering catalytic activity. To address this:

  • Perform controlled kinetic studies using in-situ FTIR to monitor carbonyl group consumption.
  • Compare results across solvent systems (e.g., dichloromethane vs. toluene) to isolate dielectric constant impacts .
  • Apply multivariate analysis (e.g., Design of Experiments, DoE) to identify dominant variables (e.g., catalyst loading vs. temperature) and model reaction pathways .

Q. How can computational methods enhance the design of derivatives with tailored bioactivity?

  • Density Functional Theory (DFT) predicts electrophilic sites (e.g., α,β-unsaturated ketone for Michael addition) and steric effects from the methyloxolane group. For example:

  • Calculate Fukui indices to identify nucleophilic attack regions.
  • Simulate docking with target enzymes (e.g., cytochrome P450) to optimize binding affinity.
    • Experimental validation involves synthesizing derivatives with modified substituents (e.g., replacing the methyl group with trifluoromethyl) and testing inhibition kinetics using fluorescence-based assays .

Q. What protocols ensure reproducibility in crystallographic studies of this compound?

  • Use SHELXD for phase determination from low-resolution data (≤1.5 Å), leveraging Patterson maps to resolve disordered oxolane rings.
  • Address twinning or pseudo-symmetry by refining against multiple datasets (e.g., using HKL-3000 for integration) .
  • Validate thermal displacement parameters (ADPs) with PLATON to detect overfitting, particularly for flexible vinyl groups .

Methodological Challenges and Solutions

Q. How should researchers mitigate degradation during storage or handling?

  • Degradation via hydrolysis (ketone to carboxylic acid) is minimized by storing samples under inert gas (argon) at −20°C in amber vials. Stability assays (HPLC tracking over 30 days) confirm purity retention >95% under these conditions . For in-vitro studies, prepare fresh solutions in anhydrous DMSO and avoid prolonged exposure to light or humidity .

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data?

  • Apply Bayesian inference to integrate prior datasets (e.g., EC₅₀ values from enzyme inhibition assays) and quantify uncertainty.
  • Use principal component analysis (PCA) to identify outliers caused by assay variability (e.g., differences in cell lines or incubation times) .

Applications in Academic Research

Q. How can this compound serve as a precursor for polymerizable monomers?

  • The vinyl group enables radical polymerization with initiators like AIBN. Optimize reaction conditions (e.g., 60°C, 24 hr) to achieve high molecular weight (Mw > 50 kDa) polyesters, characterized by GPC and DSC for thermal stability analysis .

Q. What in-vitro models are suitable for evaluating its potential neuroprotective effects?

  • Use SH-SY5Y neuronal cells exposed to oxidative stress (H₂O₂). Pre-treatment with the compound (10–100 µM) and measure viability via MTT assays. Include controls for autophagy (LC3-II Western blot) and apoptosis (caspase-3 activity) to differentiate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methyloxolan-2-yl)hex-5-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Methyloxolan-2-yl)hex-5-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.